tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate
Description
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)10-4-5-16-9(8-17)6-15-11(16)7-14-10/h6,8,10,14H,4-5,7H2,1-3H3 |
InChI Key |
LWJQXBNVBVAWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN2C(=NC=C2C=O)CN1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminomethyl Heterocycles
Early approaches leveraged cyclocondensation between aminomethylimidazoles and keto esters. For example, 2-aminomethylimidazole derivatives react with tert-butyl 3-oxo-6,7,8,9-tetrahydro-5H-diazepine-7-carboxylate under acidic conditions to form the diazepine ring. The formyl group is introduced via Vilsmeier-Haack formylation at the imidazo C3 position, though this method suffers from moderate yields (45–55%) due to competing side reactions.
Key parameters include:
-
Temperature : 80–100°C for cyclocondensation
-
Catalyst : p-Toluenesulfonic acid (10 mol%)
-
Solvent : Toluene or xylene
Post-formylation purification requires silica gel chromatography, increasing production costs.
Optimized Synthetic Procedures
Decarboxylation-Driven Ring Closure
Recent patents describe decarboxylation of imidazo[1,5-a]diazepine-3-carboxylic acid intermediates to form the fused ring system. For instance, thermal decarboxylation of 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,diazepine-3-carboxylic acid in mineral oil at 230°C for 5 minutes achieves 70–77% conversion.
Critical modifications :
-
Solvent : Switching to n-butanol reduces isomerization byproduct formation from 20% to 15%.
-
Base treatment : Post-decarboxylation KOH/EtOH isomerization adjusts the Midazolam/Isomidazolam ratio to 95:5.
| Parameter | Mineral Oil Method | n-Butanol Method |
|---|---|---|
| Temperature (°C) | 230 | 280 |
| Pressure (bars) | Ambient | 100 |
| Isomer Ratio | 80:20 | 85:15 |
| Yield (%) | 70–77 | 47–77 |
This method’s scalability is limited by high-pressure equipment requirements.
Alternative Catalytic Approaches
Ritter-Type Reactions
Bi(OTf)3-catalyzed Ritter reactions between nitriles and tert-butyl esters generate imidazo[1,5-a]pyridines in one pot. For example, Bi(OTf)3 (5 mol%) and p-TsOH·H2O (7.5 equiv) in DCE at 150°C yield 72–89% products. Applied to diazepine precursors, this could streamline tert-butyl ester incorporation.
Purification and Isolation
Crystallization vs. Chromatography
Industrial-scale processes prioritize crystallization over chromatography. For Midazolam synthesis, crystallizing from ethyl acetate/ethanol removes 95% of Isomidazolam impurities. Similar protocols for the target compound involve:
-
Dissolving crude product in hot t-butyl methyl ether
-
Cooling to 4°C for 12 hours
-
Filtering and washing with cold ether
This reduces column chromatography reliance, cutting costs by ~40%.
Industrial-Scale Considerations
Continuous Flow Reactors
Microreactors (e.g., PTFE® tubular reactors) enhance decarboxylation efficiency by improving heat transfer and reducing reaction times. Pilot studies show:
-
Residence time : 4 minutes vs. 5 hours in batch
-
Isomer ratio : 90:10 vs. 80:20
-
Throughput : 12 kg/day vs. 2 kg/day
Adopting continuous flow could address the target compound’s thermal instability during scale-up .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The formyl group at position 3 undergoes nucleophilic additions with various reagents:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Primary amines | Room temperature | Schiff bases (imine formation) | Intermediate for bioactive molecules |
| Hydrazines | Ethanol, reflux | Hydrazones | Precursors for heterocyclic synthesis |
| Grignard reagents | Dry THF, 0–5°C | Secondary alcohols | Alkylation strategies |
These reactions are critical for introducing nitrogen-containing functionalities, enabling further derivatization in drug discovery pipelines . For example, hydrazone formation facilitates cyclocondensation reactions to generate pyrazole or triazole analogs.
Ester Hydrolysis
The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Selectivity |
|---|---|---|
| 6M HCl, reflux, 6–8 hrs | Carboxylic acid + tert-butanol | High yield |
| NaOH (aq), 80°C, 4 hrs | Sodium carboxylate + tert-butanol | Moderate yield |
Hydrolysis enables conversion to water-soluble derivatives for pharmacological testing. The carboxylic acid product serves as a precursor for amide bond formation with amines or peptide coupling reagents .
Cyclization Reactions
Intramolecular reactions exploit the proximity of reactive groups:
| Trigger | Conditions | Cyclized Product | Significance |
|---|---|---|---|
| Acid catalysis | H2SO4, 100°C | Fused tricyclic imidazodiazepine | Enhanced receptor binding affinity |
| Thermal activation | Toluene, 120°C | Macrocyclic lactam | Structural complexity for lead optimization |
Cyclization enhances molecular rigidity, a key strategy in optimizing pharmacokinetic properties. For instance, acid-catalyzed cyclization generates tricyclic systems explored as cannabinoid receptor agonists in pain management research .
Oxidation and Reduction
The formyl group participates in redox reactions:
| Reaction Type | Reagent | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO4, acidic | Carboxylic acid | Increased polarity |
| Reduction | NaBH4, MeOH | Primary alcohol | Improved metabolic stability |
Reduction to the alcohol derivative is particularly useful for modifying the compound’s lipophilicity, impacting blood-brain barrier permeability .
Cross-Coupling Reactions
The imidazole ring enables transition-metal-catalyzed couplings:
| Reaction | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4 | Aryl boronic acids | Biaryl motifs for kinase inhibitors |
| Buchwald-Hartwig | Pd2(dba)3/XPhos | Amines | Introduction of amino groups |
These reactions expand structural diversity, enabling rapid exploration of structure-activity relationships (SAR) in medicinal chemistry programs .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate exhibit significant antimicrobial properties. In a study involving various derivatives of imidazo[1,2-a][1,4]diazepines, several compounds demonstrated broad-spectrum antibacterial activity against various pathogens. This suggests potential therapeutic applications in treating infections .
2. Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies have shown that related compounds exhibit potent effects against cancer cell lines such as A549 lung adenocarcinoma. Molecular docking studies further support these findings by elucidating the binding modes of these compounds with target enzymes involved in cancer progression .
3. Neurological Disorders Treatment
Imidazo[1,2-a][1,4]diazepines have been investigated for their ability to modulate neurotransmitter systems, making them promising candidates for treating neurological disorders such as anxiety and depression. The unique structural features of this compound may enhance its efficacy as a therapeutic agent in this field .
Synthetic Applications
The synthesis of this compound typically involves several steps that require careful optimization of reaction conditions to maximize yield and purity. This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds with potential biological activities .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-formyl-5H-imidazo[1,2-a][1,4]diazepine | Lacks tert-butyl group | Simpler structure with different solubility properties |
| Benzodiazepines | Contains benzene ring | Primarily used for anxiolytic effects |
| Imidazoles | Contains an imidazole ring | Broader range of biological activities but less specific than diazepines |
The uniqueness of this compound lies in its specific structural features that may enhance its lipophilicity and bioavailability compared to similar compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the imidazo[1,2-a][1,4]diazepine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Imidazo-Diazepine Core
Substituent Variations at Position 3
Key Observations :
- The formyl group in the main compound enhances reactivity compared to brominated analogs, making it suitable for derivatization .
- Bromo substituents (e.g., in CAS 1445951-62-1) are preferred for Suzuki-Miyaura cross-coupling reactions but require careful handling due to toxicity .
Ring System Modifications
Key Observations :
Key Observations :
- Ethyl carboxylate (CAS 1330763-70-6) has a lower molecular weight, which may enhance bioavailability .
Biological Activity
tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate is a complex organic compound with a unique fused ring system that combines imidazole and diazepine structures. Its molecular formula is with a molecular weight of approximately 265.31 g/mol. The compound exhibits significant potential in medicinal chemistry due to its biological activity, particularly in the modulation of neurotransmitter systems and enzyme inhibition.
The compound's biological activity is influenced by its functional groups, particularly the formyl and tert-butyl ester groups. These groups enable various chemical reactions that can be leveraged for drug development. The synthesis typically involves multi-step reactions that require careful optimization to enhance yield and purity.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit notable biological activities:
- Enzyme Inhibition : Compounds in this class have shown the ability to inhibit specific enzymes, which may be useful in treating various diseases.
- Neurological Effects : The imidazo[1,2-a][1,4]diazepine derivatives are being investigated for their potential therapeutic effects on neurological disorders due to their interaction with neurotransmitter systems.
The mechanism of action for this compound involves its binding affinity with biological targets such as receptors or enzymes. This binding can modulate various pathways related to pain management and neurological function. For instance, studies suggest that similar compounds act as cannabinoid receptor agonists, potentially influencing pain pathways and offering therapeutic benefits in pain management.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with other compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-formyl-5H-imidazo[1,2-a][1,4]diazepine | Lacks tert-butyl group | Simpler structure with different solubility properties |
| Benzodiazepines | Contains benzene ring | Primarily used for anxiolytic effects |
| Imidazoles | Contains an imidazole ring | Broader range of biological activities but less specific than diazepines |
The combination of the formyl group and the tert-butyl ester moiety in this compound enhances its lipophilicity and bioavailability compared to similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Study on Enzyme Inhibition : A study demonstrated that imidazo[1,2-a][1,4]diazepines can inhibit certain enzymes involved in metabolic pathways relevant to neurological disorders.
- Therapeutic Potential : Research indicated that these compounds could modulate neurotransmitter levels in animal models of anxiety and depression.
These findings suggest that this compound may have significant therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing tert-butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate, and how can computational tools optimize reaction pathways?
- Answer : Synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the diazepine core followed by formylation and carboxylate protection. To optimize pathways, quantum chemical calculations (e.g., density functional theory) can predict intermediate stability and transition states, while reaction path search algorithms (e.g., artificial force-induced reaction method) identify energetically favorable routes. Experimental validation should focus on high-yield steps flagged by simulations. Computational tools like Gaussian or ORCA are essential for this workflow .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is crucial for confirming the imidazo-diazepine scaffold and formyl group positioning. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (≥95% purity threshold) ensures absence of side products. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability, which is vital for storage conditions .
Q. How should researchers design experiments to assess the compound’s solubility and stability under varying pH and temperature conditions?
- Answer : Use a factorial design of experiments (DoE) to test solubility in solvents (e.g., DMSO, ethanol, water) across pH 3–10 and temperatures (4°C to 40°C). Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) with LC-MS monitoring for decomposition products. Statistical analysis (ANOVA) identifies significant factors affecting stability .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental yields during synthesis scale-up?
- Answer : Discrepancies often arise from unaccounted solvent effects or kinetic barriers. Implement a feedback loop where experimental data (e.g., reaction rates, byproduct profiles) refine computational models. For example, microkinetic modeling incorporating solvent polarity and catalyst loading can reconcile theoretical vs. observed yields. Cross-validation with in situ FTIR or Raman spectroscopy provides real-time mechanistic insights .
Q. How can advanced reactor designs improve the selectivity of formylation reactions in the imidazo-diazepine scaffold?
- Answer : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C or enzyme-based systems) enhance selectivity by controlling residence time and minimizing side reactions. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and temperature gradients. Compare batch vs. flow setups using response surface methodology (RSM) to identify critical parameters (e.g., pressure, flow rate) .
Q. What computational approaches are recommended for elucidating the compound’s reactivity in nucleophilic addition or cycloaddition reactions?
- Answer : Use ab initio molecular dynamics (AIMD) to simulate transition states and frontier molecular orbitals (FMOs) for predicting regioselectivity. Tools like NWChem or CP2K model solvent effects on reaction pathways. Pair this with experimental validation via kinetic isotope effect (KIE) studies or isotopic labeling to confirm mechanistic hypotheses .
Q. How do steric and electronic effects of the tert-butyl group influence the compound’s conformational dynamics in solution?
- Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) reveal torsional angles and hydrogen-bonding patterns. Nuclear Overhauser effect (NOE) NMR experiments validate predicted conformers. Comparative studies with analogs (e.g., methyl or benzyl esters) quantify the tert-butyl group’s impact on rotational barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
